molecular formula C9H9BrO3 B591816 (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 1263285-26-2

(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B591816
CAS No.: 1263285-26-2
M. Wt: 245.072
InChI Key: GJEZMJKQOBAYTM-SSDOTTSWSA-N
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Description

®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is a brominated derivative of dihydrobenzo[b][1,4]dioxin, featuring a bromine atom at the 6th position and a methanol group at the 2nd position. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 3-chloroperoxybenzoic acid as an oxidizing agent in dichloromethane, followed by heating to reflux for several hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or in polar solvents.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development, particularly for its brominated structure which can enhance biological activity.

Industry:

  • Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The exact mechanism of action of ®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood. its brominated structure suggests it may interact with biological targets through halogen bonding and hydrophobic interactions . These interactions can influence molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • ®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • ®-(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • ®-(6-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Comparison:

Properties

IUPAC Name

[(2R)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZMJKQOBAYTM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(O1)C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677581
Record name [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-26-2
Record name [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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